

Application Note & Protocol: Immunizing Mice with N-Terminal Tau Peptide (1-16)

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Compound of Interest

Compound Name: *Tau Peptide (1-16) (human)*

Cat. No.: *B15137422*

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Audience: Researchers, scientists, and drug development professionals engaged in preclinical studies for neurodegenerative diseases.

Purpose: This document provides a comprehensive protocol for the active immunization of mice with the N-terminal Tau peptide (amino acids 1-16). The goal is to induce a robust and specific humoral (antibody) immune response against the Tau protein for therapeutic research in tauopathies like Alzheimer's disease.

Introduction

The microtubule-associated protein Tau is a central figure in the pathology of several neurodegenerative diseases, collectively known as tauopathies. In these conditions, Tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[1] Active immunotherapy, which uses vaccines to stimulate the host's immune system to generate antibodies against a specific target, represents a promising therapeutic strategy.[2]

Targeting the N-terminal region of Tau is a strategic choice, as this domain is implicated in the protein's pathological misfolding and spread. Inducing antibodies against this epitope may help clear pathogenic Tau species, thereby slowing or preventing disease progression.[3] This protocol outlines the necessary steps for antigen preparation, immunization, and evaluation of the subsequent immune response in a mouse model.

Materials and Reagents

- Peptide: Synthetic Tau Peptide (1-16) (Sequence: M-A-E-P-R-Q-E-F-E-V-M-E-D-H-A-G). An additional C-terminal Cysteine can be added for conjugation (MAEPRQEFEVMEHDHAGC).
- Carrier Protein: Keyhole Limpet Hemocyanin (KLH).
- Adjuvant: AdvaxCpG, or alternatively, Complete Freund's Adjuvant (CFA) for the primary injection and Incomplete Freund's Adjuvant (IFA) for booster injections.[\[2\]](#)[\[4\]](#)
- Conjugation Kit: Inject Maleimide-Activated mCKLH Spin Kit (or similar, for peptides with C-terminal Cysteine).
- Mice: C57BL/6 (wild-type) or a relevant tauopathy transgenic mouse model (e.g., Tg4510, P301S).[\[2\]](#)[\[5\]](#) Age: 3-5 months at the start of the protocol.[\[2\]](#)[\[6\]](#)
- Buffers: Phosphate-Buffered Saline (PBS), pH 7.4; Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6); Washing Buffer (PBS with 0.05% Tween-20, PBST); Blocking Buffer (e.g., 5% non-fat milk in PBST).
- ELISA Reagents: High-binding 96-well microtiter plates; Goat anti-mouse IgG-HRP conjugated secondary antibody; TMB (3,3',5,5'-Tetramethylbenzidine) substrate; Stop Solution (e.g., 2N H₂SO₄).
- Equipment: Syringes (30G insulin syringes), micro-pipettors, plate reader, vortex mixer, centrifuge.

Experimental Protocols

Antigen Preparation: Tau (1-16) Peptide Conjugation to KLH

To enhance the immunogenicity of the small Tau peptide, it must be conjugated to a larger carrier protein like KLH.

- Peptide Reconstitution: Dissolve the Tau (1-16)-Cys peptide in a suitable buffer (e.g., PBS) to a final concentration of 1-2 mg/mL.

- **KLH Reconstitution:** Reconstitute the maleimide-activated KLH according to the manufacturer's instructions.
- **Conjugation Reaction:** Mix the peptide and activated KLH at a molar ratio of approximately 100:1 (peptide:KLH). Incubate the reaction for 2 hours at room temperature with gentle stirring.
- **Purification:** Remove unconjugated peptide via dialysis against PBS or using a desalting column as per the conjugation kit protocol.
- **Quantification:** Determine the final concentration of the Tau-KLH conjugate using a protein assay (e.g., BCA). Store the conjugate at -20°C in aliquots.

Immunogen Formulation

- **For AdvaxCpG Adjuvant:** Dilute the Tau-KLH conjugate in sterile PBS to the desired concentration. Just prior to injection, mix the diluted conjugate with the AdvaxCpG adjuvant according to the manufacturer's recommendations. The final injection volume is typically 50-100 µL.[\[2\]](#)
- **For Freund's Adjuvant (CFA/IFA):**
 - **Primary Immunization (Day 0):** Prepare a 1:1 emulsion of the Tau-KLH conjugate (in PBS) and Complete Freund's Adjuvant (CFA). Emulsify by vortexing or sonicating until a thick, stable emulsion is formed (a drop should not disperse in water).
 - **Booster Immunizations:** Prepare a 1:1 emulsion of the Tau-KLH conjugate and Incomplete Freund's Adjuvant (IFA) using the same method.[\[4\]](#)

Mouse Immunization Schedule

This schedule is adapted from protocols using N-terminal Tau peptides in transgenic mice.[\[2\]](#)

- **Animal Groups:** Divide mice into an experimental group (receiving Tau-KLH + Adjuvant) and a control group (Adjuvant only). A typical group size is n=10-12 mice.
- **Primary Immunization (Week 0):** Inject each mouse with 50 µg of the Tau-KLH conjugate in a 50 µL volume. The preferred route of administration is intramuscular (i.m.) into the tibialis

anterior muscle.[2]

- **Booster Injections:** Administer booster injections with the same dose of the conjugate.
 - **Boosters 1 & 2:** Perform at bi-weekly intervals (Week 2, Week 4).
 - **Subsequent Boosters:** Perform monthly for the duration of the study (e.g., at Week 8, 12, 16).[2]
- **Blood Collection:** Collect blood samples via tail vein or retro-orbital sinus prior to the first immunization (pre-immune serum) and 7-10 days after each booster injection to monitor the antibody response.[7]

Evaluation of Immune Response: Indirect ELISA

- **Plate Coating:** Coat 96-well ELISA plates with 100 µL/well of unconjugated Tau (1-16) peptide at a concentration of 1-5 µg/mL in coating buffer. Incubate overnight at 4°C.
- **Washing:** Wash the plates three times with 200 µL/well of PBST.
- **Blocking:** Block non-specific binding sites by adding 200 µL/well of blocking buffer. Incubate for 2 hours at room temperature.
- **Primary Antibody Incubation:** Wash plates three times with PBST. Add 100 µL/well of mouse serum serially diluted in blocking buffer (e.g., starting at 1:100). Incubate for 2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash plates three times with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer (e.g., 1:5000). Incubate for 1 hour at room temperature.
- **Detection:** Wash plates five times with PBST. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
- **Read Plate:** Stop the reaction by adding 50 µL/well of stop solution. Read the absorbance at 450 nm on a microplate reader.

- **Titer Determination:** The antibody titer is defined as the reciprocal of the highest serum dilution that yields an absorbance value significantly above the background (e.g., 2-3 times the optical density of the pre-immune serum).

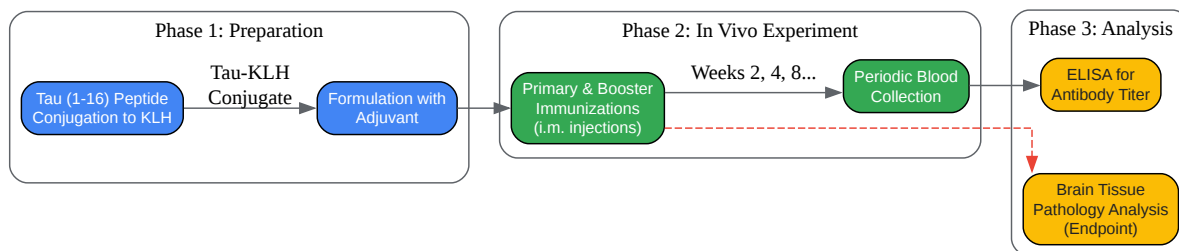
Data Presentation

The following table summarizes reported antibody responses from various Tau and A β peptide immunization studies in mice, providing an expected range for outcomes.

Peptide Epitope	Adjuvant Used	Mouse/Animal Model	Reported Max Antibody Titer	Reference
Tau (2-18)	AdvaxCpG	Tg4510 Mice	"Very strong humoral responses"	[2] [3]
Full-length Tau	Quil A	rTg4510 Mice	~ 1:80,000	[6] [8]
Tau (294-305)	Aluminum Hydroxide	Transgenic Rats	> 1:51,200	[9]
Tau (pSer396/404)	CFA / IFA	pR5 P301L Mice	"Persisting immune response"	[4] [10]
A β (1-16)	Liposomes / Lipid A	C57BL/6 Mice	~ 1:5,000	[11]

Visualizations

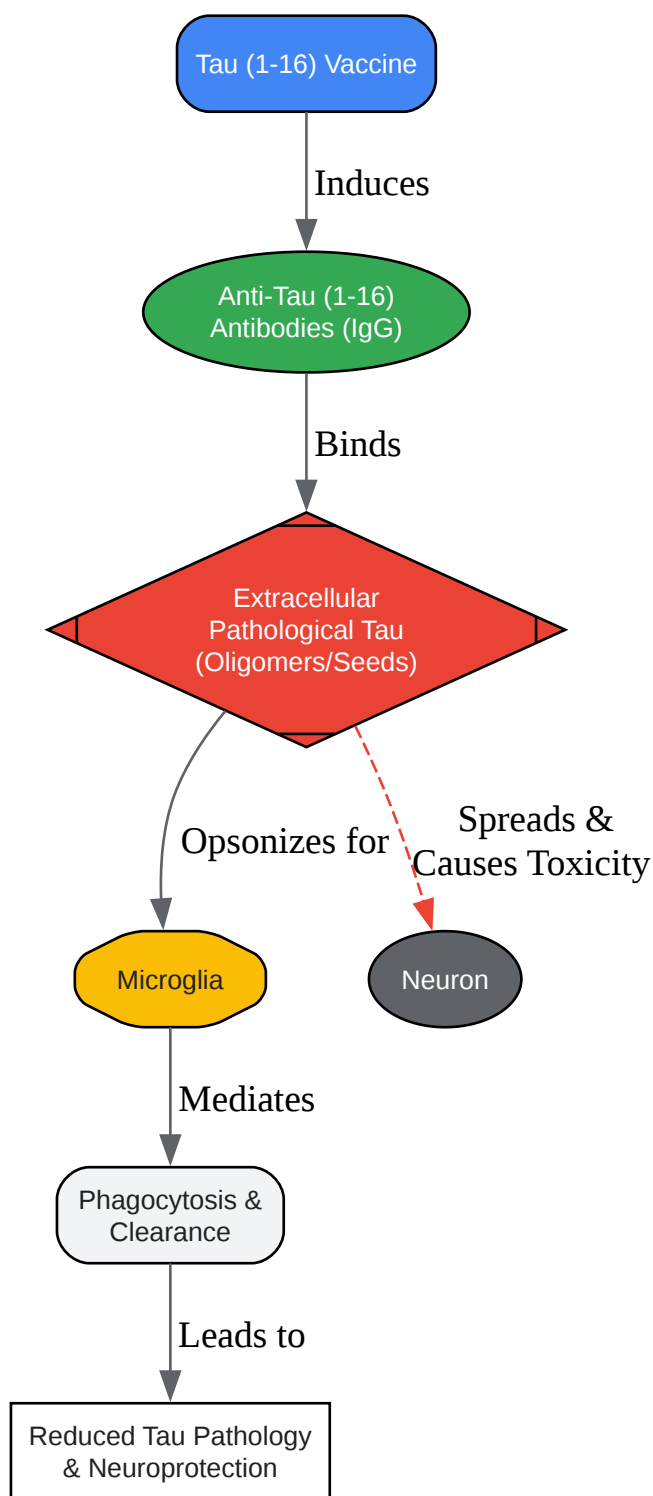
Experimental Workflow Diagram



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Caption: Workflow for Tau peptide immunization in mice.

Hypothesized Mechanism of Action



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